4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile
Description
4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
4-[2-[(6-amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c14-11-12(16)18-8-19-13(11)17-5-6-20-10-3-1-9(7-15)2-4-10/h1-4,8H,5-6H2,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWXFNNZDSVXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCNC2=NC=NC(=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This step involves the reaction of appropriate starting materials to form the pyrimidine ring.
Substitution reactions: The amino and chloro groups on the pyrimidine ring can be further modified through substitution reactions.
Coupling reactions: The final step involves coupling the modified pyrimidine ring with a benzonitrile derivative through an ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and the use of less toxic reagents and solvents can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chloro groups on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. This can lead to the modulation of various cellular processes, such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.
Dasatinib: A pyrimidine-based drug used in the treatment of chronic myeloid leukemia.
Nilotinib: Another pyrimidine-based drug used for the treatment of chronic myeloid leukemia.
Uniqueness
Its combination of a pyrimidine core with an ether-linked benzonitrile moiety provides distinct chemical and biological properties that differentiate it from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
